molecular formula C19H38O10S B1681306 Thiol-PEG8-acid CAS No. 866889-02-3

Thiol-PEG8-acid

Cat. No. B1681306
M. Wt: 458.6 g/mol
InChI Key: SKYJRDAORYSCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiol-PEG8-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .


Synthesis Analysis

Thiol-PEG8-acid can be synthesized as a derivative of polyethylene glycol (PEG). The formation of PEG derivatives has been confirmed with HPLC, 1H, and 13C NMR .


Molecular Structure Analysis

The molecular formula of Thiol-PEG8-acid is C19H38O10S . Its molecular weight is 458.56 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCS .


Chemical Reactions Analysis

Thiol-PEG8-acid, like other thiols, can participate in a variety of reactions. Thiol-X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon-sulfur bonds . The thiol group in Thiol-PEG8-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces .


Physical And Chemical Properties Analysis

Thiol-PEG8-acid has a molecular weight of 458.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 26 . Its exact mass is 458.21856858 g/mol . Its topological polar surface area is 112 Ų .

Scientific Research Applications

Enhancing Nanoparticle Biocompatibility and Stability

Research has shown that Thiol-PEG8-acid can be used to modify the surface of nanoparticles, such as gold nanoparticles (GNPs), to improve their stability and biocompatibility. Thiol-PEG8-acid provides a hydrophilic coating that reduces protein adsorption and nonspecific cellular interactions, which is crucial for biomedical applications, including drug delivery and diagnostic imaging. For instance, GNPs modified with Thiol-PEG8-acid exhibit enhanced colloidal stability and reduced uptake by macrophages, highlighting the potential of Thiol-PEG8-acid in preventing nonspecific cellular interactions and promoting circulation longevity of nanoparticles in biological systems (Larson et al., 2012).

Facilitating Bioconjugation for Cell Imaging

Thiol-PEG8-acid has been utilized for the bioconjugation of nanoparticles with biomolecules, such as antibodies, for targeted cell imaging. This approach has been demonstrated with GNPs modified with Thiol-PEG8-acid, facilitating their conjugation to antibodies targeting cancer cell markers. This application underscores the role of Thiol-PEG8-acid in developing targeted imaging probes for cancer diagnostics, offering a method that combines stability, biocompatibility, and specificity for cellular targets (Gao et al., 2012).

Development of Biocompatible Hydrogels

Thiol-PEG8-acid is instrumental in creating biocompatible hydrogels for drug delivery and tissue engineering. By exploiting the thiol-ene click reaction, researchers have developed PEG-based hydrogels with tunable mechanical properties and degradation rates. These hydrogels can encapsulate and sustainably release therapeutic agents or serve as scaffolds for tissue regeneration, highlighting the versatility of Thiol-PEG8-acid in engineering advanced biomaterials (Yom-Tov et al., 2016).

Enhancing Hydrogel Stability for Antifouling Applications

In marine applications, Thiol-PEG8-acid modified hydrogels exhibit promising antifouling properties. The modification of hydrogel surfaces with Thiol-PEG8-acid can prevent the adsorption of proteins and the attachment of marine organisms, which is critical for maintaining the performance and longevity of marine devices and coatings. This application demonstrates the potential of Thiol-PEG8-acid in creating environmentally friendly and effective antifouling materials (Lundberg et al., 2010).

Future Directions

Thiol-PEG8-acid, as a PEG-based PROTAC linker, has potential applications in the development of new treatments. The field of peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Hydrogels, which can embed biologically active agents in their water-swollen network, are also a promising area for the application of Thiol-PEG8-acid .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJRDAORYSCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584840
Record name 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG8-acid

CAS RN

866889-02-3
Record name 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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